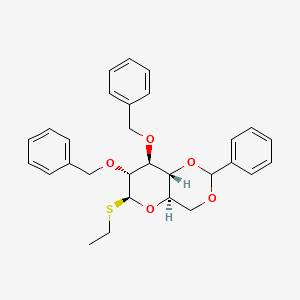

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

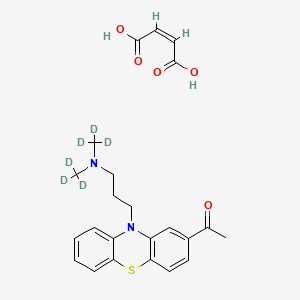

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside is a pivotal compound in the realm of biomedicine . It is employed for the synthesis of prospective pharmaceuticals in the battle against an array of ailments . Its molecular formula is C29H32O5S and it has a molecular weight of 492.63 .

Molecular Structure Analysis

The IUPAC name for this compound is (4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis (phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine . This suggests a complex structure with multiple ring systems and functional groups.Physical And Chemical Properties Analysis

The compound has a molecular weight of 492.63 and a molecular formula of C29H32O5S .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside is involved in complex chemical syntheses and transformations. For instance, it has been utilized in silylmethylene radical cyclization as a stereoselective approach to create branched sugars. This process involves multiple steps, including silylation, radical cyclization, and oxidation, leading to the formation of various sugar derivatives with potential applications in medicinal chemistry and carbohydrate research (Pedretti, Mallet, & Sinaÿ, 1993).

Ring Contraction and Rearrangements

The compound also plays a role in ring contraction processes under mildly acidic conditions, leading to the formation of thiofuranosides. This rearrangement is facilitated by bulky silyl substituents and has implications for the synthesis of selectively protected glycosyl donors, which are crucial for constructing biologically significant oligosaccharides (Abronina et al., 2018).

Carbohydrate Derivatives and Their Applications

Furthermore, ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside derivatives have been synthesized for applications in carbohydrate chemistry, including the development of ligands for affinity chromatography. These derivatives play a crucial role in isolating specific proteins from human serum, demonstrating the compound's utility in biochemical research and protein purification techniques (Ziegler, Eckhardt, Strayle, & Herzog, 1992).

Safety And Hazards

Direcciones Futuras

Given its role in the synthesis of prospective pharmaceuticals and its use in enzymatic assays, Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thioglucopyranoside could play a significant role in future biomedical research . Its potential for investigating antiviral activities against HIV and other diseases suggests promising future directions .

Propiedades

IUPAC Name |

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27-,28?,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBLGLZAAWCNMD-ICHYBAGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)